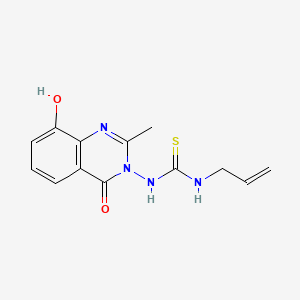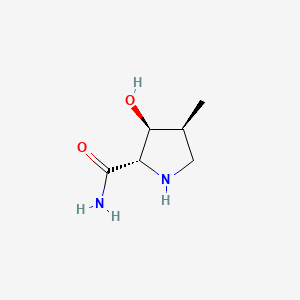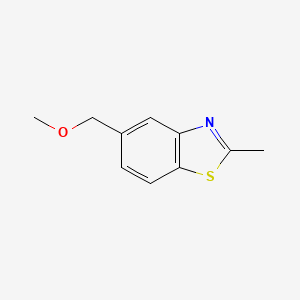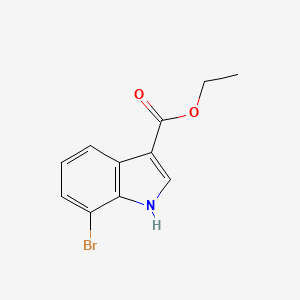
Ethyl 7-Bromoindole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 7-Bromoindole-3-carboxylate (CAS# 103858-56-6) is a useful research chemical . It has a molecular weight of 268.11 and a molecular formula of C11H10BrNO2 . The IUPAC name for this compound is ethyl 7-bromo-1H-indole-3-carboxylate .
Synthesis Analysis
Methods for the synthesis of indole-3-carboxylic acid esters have been developed, which are relevant to the synthesis of Ethyl 7-Bromoindole-3-carboxylate . One such method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, leading to the formation of the corresponding imine and its subsequent cyclization .
Molecular Structure Analysis
The molecular structure of Ethyl 7-Bromoindole-3-carboxylate includes a bromine atom attached to the 7th carbon of the indole ring and a carboxylate ester group attached to the 3rd carbon of the indole ring . The structure of monobrominated ethyl indole-3-carboxylate has been studied .
Chemical Reactions Analysis
Indole derivatives, such as Ethyl 7-Bromoindole-3-carboxylate, can undergo various chemical reactions. For instance, a method for the preparation of 3-alkoxycarbonyl derivatives of indole involves the reaction of substituted o-iodoaniline with dicarbonyl compounds .
Physical And Chemical Properties Analysis
Ethyl 7-Bromoindole-3-carboxylate has a molecular weight of 268.11 and a molecular formula of C11H10BrNO2 . Other computed properties include a covalently-bonded unit count of 1, a topological polar surface area of 42.1, and an XLogP3 of 3.7 .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, which could be relevant for the future synthesis of compounds like Ethyl 7-Bromoindole-3-carboxylate .
Eigenschaften
IUPAC Name |
ethyl 7-bromo-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPMAJOHOFUQIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

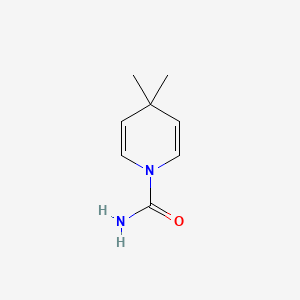

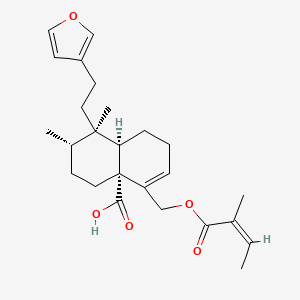
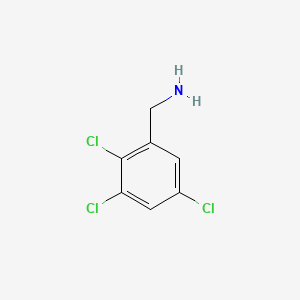

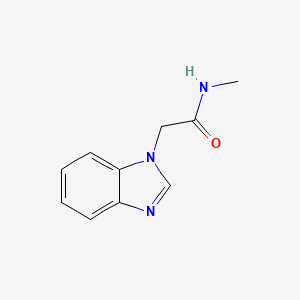
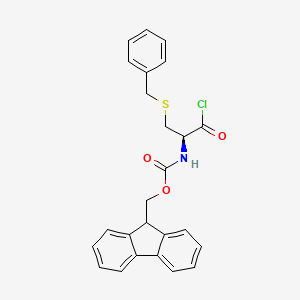

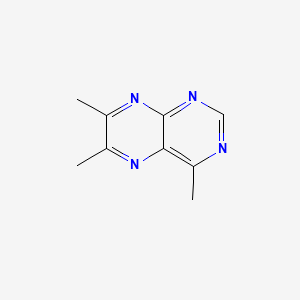

![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)
